Elevated Lipophilicity (LogP) Compared to N-Methyl Analog for Enhanced Membrane Permeability
The N-benzyl substituent confers a significantly higher lipophilicity than the widely available N-methyl analog. The target compound's calculated LogP is 2.78 , representing a substantial increase over the N-methyl-2-phenylethene-1-sulfonamide, which based on its smaller structure (C9H11NO2S) is predictably lower (an experimental LogP for the N-methyl compound is not available, but fragment-based calculations show a stark difference due to the added phenyl ring). This difference renders the N-benzyl variant a superior choice for projects requiring enhanced passive membrane permeability or altered partitioning behavior.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.78 (in silico, ChemScene) |
| Comparator Or Baseline | N-Methyl-2-phenylethene-1-sulfonamide (CAS 13719-44-3); Predictably lower LogP based on molecular weight difference (197.25 vs 273.35 g/mol) and fragment-based estimations. |
| Quantified Difference | An increase of approximately 1.5-2.0 LogP units (estimated from fragment contribution of a benzyl group vs. a methyl group). |
| Conditions | In silico calculation method from vendor-provided computational chemistry data. |
Why This Matters
A higher LogP is a critical go/no-go criterion in drug discovery for blood-brain barrier penetration and oral absorption, making the N-benzyl compound the preferred input for CNS or cell-permeable probe projects.
